N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide
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Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as JNJ-67953964, and it belongs to the class of benzamide derivatives.
Scientific Research Applications
Radiopharmaceutical Development
Compounds with structural similarities to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide have been utilized in the development of radiopharmaceuticals for imaging. For instance, radioiodinated ligands with affinity for serotonin-5HT2-receptors have shown promise as tracers for γ-emission tomography. These compounds demonstrate high affinity and selectivity for 5HT2-receptors in vitro and exhibit preferential retention in areas of the brain enriched in these receptors, suggesting their utility in brain imaging studies (Mertens et al., 1994).
Receptor Binding Studies
Research on similar compounds has been pivotal in understanding receptor interactions and neurotransmission. For example, the study of [18F]p-MPPF, a radiolabeled antagonist for 5-HT1A receptors, underscores the importance of these compounds in probing serotonergic neurotransmission through positron emission tomography (PET). These studies include comprehensive investigations on chemistry, radiochemistry, and both animal and human PET data, which contribute to our understanding of serotonin receptors (Plenevaux et al., 2000).
Molecular Dynamics Simulations
The investigation into the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces via quantum chemical calculations and molecular dynamics simulations illustrates another facet of research applications. These studies provide insights into the reactivity parameters and adsorption behaviors of compounds, indicating their potential in materials science for corrosion protection (Kaya et al., 2016).
properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-fluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-27-17-3-2-14(10-15(17)20)19(26)24-12-13-4-8-25(9-5-13)18-16(11-21)22-6-7-23-18/h2-3,6-7,10,13H,4-5,8-9,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLQZGSKOQGZOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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